(1S,2R,5R,7R,8R,9S,11R,13S,14R)-8-[(3R,4S,6R)-4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-2-ethyl-9-methoxy-1,5,7,9,11,13-hexamethyl-15-[4-(4-pyridin-3-ylimidazol-1-yl)butyl]-3,17-dioxa-15-azabicyclo[12.3.0]heptadecane-4,6,12,16-tetrone
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Overview
Description
Telithromycin, marketed under the brand name Ketek, is the first ketolide antibiotic to enter clinical use. It is a semi-synthetic derivative of erythromycin and is used to treat community-acquired pneumonia of mild to moderate severity . Telithromycin was patented in 1994 and approved for medical use in 2001 .
Preparation Methods
Telithromycin is synthesized by substituting a ketogroup for the cladinose sugar in erythromycin and adding a carbamate ring in the lactone ring. An alkyl-aryl moiety is attached to this carbamate ring, and the oxygen at the 6 position is methylated to achieve better acid-stability . Industrial production methods involve these chemical modifications to erythromycin to produce telithromycin.
Chemical Reactions Analysis
Telithromycin undergoes various chemical reactions, including:
Oxidation: Telithromycin can be oxidized under specific conditions, leading to the formation of various oxidation products.
Reduction: Reduction reactions can modify the ketogroup and other functional groups in telithromycin.
Substitution: Substitution reactions can occur at different positions in the telithromycin molecule, leading to the formation of derivatives. Common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts.
Scientific Research Applications
Telithromycin has several scientific research applications, including:
Chemistry: Used as a model compound to study the synthesis and reactions of ketolides.
Biology: Studied for its effects on bacterial protein synthesis and its interactions with bacterial ribosomes.
Industry: Used in the development of new antibiotics and as a reference compound in pharmaceutical research.
Mechanism of Action
Telithromycin prevents bacterial growth by binding to the 50S subunit of the 70S bacterial ribosome and blocking further peptide elongation. It binds simultaneously to two domains of 23S RNA of the 50S ribosomal subunit, domains II and V, where older macrolides bind only to one . This dual binding increases its effectiveness against bacteria .
Comparison with Similar Compounds
Telithromycin is compared with other similar compounds, such as:
Erythromycin: Telithromycin is a semi-synthetic derivative of erythromycin with better acid-stability and broader antimicrobial spectrum.
Clarithromycin: Similar to telithromycin, clarithromycin is also a macrolide antibiotic but lacks the dual binding capability of telithromycin.
Azithromycin: Another macrolide antibiotic with a different structure and spectrum of activity compared to telithromycin. Telithromycin’s uniqueness lies in its dual binding to the bacterial ribosome, which enhances its effectiveness against resistant strains.
Properties
Molecular Formula |
C43H65N5O10 |
---|---|
Molecular Weight |
812.0 g/mol |
IUPAC Name |
(1S,2R,5R,7R,8R,9S,11R,13S,14R)-8-[(3R,4S,6R)-4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-2-ethyl-9-methoxy-1,5,7,9,11,13-hexamethyl-15-[4-(4-pyridin-3-ylimidazol-1-yl)butyl]-3,17-dioxa-15-azabicyclo[12.3.0]heptadecane-4,6,12,16-tetrone |
InChI |
InChI=1S/C43H65N5O10/c1-12-33-43(8)37(48(41(53)58-43)19-14-13-18-47-23-31(45-24-47)30-16-15-17-44-22-30)27(4)34(49)25(2)21-42(7,54-11)38(28(5)35(50)29(6)39(52)56-33)57-40-36(51)32(46(9)10)20-26(3)55-40/h15-17,22-29,32-33,36-38,40,51H,12-14,18-21H2,1-11H3/t25-,26-,27-,28+,29-,32+,33-,36-,37-,38-,40?,42+,43-/m1/s1 |
InChI Key |
LJVAJPDWBABPEJ-CNYQIRROSA-N |
Isomeric SMILES |
CC[C@@H]1[C@@]2([C@@H]([C@@H](C(=O)[C@@H](C[C@]([C@@H]([C@H](C(=O)[C@H](C(=O)O1)C)C)OC3[C@@H]([C@H](C[C@H](O3)C)N(C)C)O)(C)OC)C)C)N(C(=O)O2)CCCCN4C=C(N=C4)C5=CN=CC=C5)C |
Canonical SMILES |
CCC1C2(C(C(C(=O)C(CC(C(C(C(=O)C(C(=O)O1)C)C)OC3C(C(CC(O3)C)N(C)C)O)(C)OC)C)C)N(C(=O)O2)CCCCN4C=C(N=C4)C5=CN=CC=C5)C |
Origin of Product |
United States |
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